

Application Notes and Protocols for High-Purity Celastrol (Celaphanol A) in Research

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Compound of Interest

Compound Name: celaphanol A

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance for the procurement and utilization of high-purity Celastrol (**Celaphanol A**) in a research setting. This document includes information on suppliers, technical specifications, and detailed protocols for key in vitro and in vivo experiments.

Purchasing High-Purity Celastrol

When purchasing Celastrol for research, it is critical to ensure high purity to obtain reliable and reproducible results. Several reputable suppliers offer research-grade Celastrol, typically with a purity of $\geq 98\%$ as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: High-Purity Celastrol Supplier Information

Supplier	Purity	Key Features	Storage	Solubility
BIORLAB	≥98% (HPLC)[1]	Pharmaceutical-grade, batch-to-batch consistency, comprehensive documentation. [1]	-20°C[1]	DMSO, Ethanol[1]
AdooQ Bioscience	>99% (HPLC)[2]	Ideal for cancer research and epigenetic studies.[2]	-20°C	DMSO, Ethanol
Tocris Bioscience	≥98% (HPLC)[3]	Cited in publications, detailed solubility data provided.[3]	-20°C[3]	DMSO (up to 100 mM), Ethanol (up to 75 mM)[3]
MedChemExpress	99.64%	Proteasome inhibitor, antibiotic properties.	-20°C	DMSO (≥22.55 mg/mL)[4]
Biosynth	Not specified	Reference standard for pharmaceutical testing.	<-15°C[5]	Not specified
RayBiotech	98.67%[4]	Sold in various quantities including pre-dissolved in DMSO.[4]	-20°C[4]	DMSO (≥22.55mg/mL) [4]

Note: Always request a Certificate of Analysis (CoA) for each batch to confirm purity and other quality control parameters. Celastrol is a red crystalline powder.[1] For research use only. Not for human consumption.[1][4][5]

Experimental Data and Dosages

The following tables summarize key quantitative data for Celastrol from various preclinical studies. These values can serve as a starting point for experimental design.

Table 2: In Vitro Efficacy of Celastrol

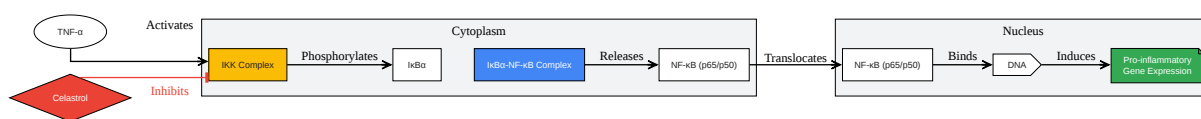
Cell Line	Assay Type	IC50 Value	Research Area
Rat Liver Mitochondria	Lipid Peroxidation Assay	7 μ M[2]	Antioxidant Activity
PC-3 (Prostate Cancer)	Not specified	< 2 μ M[6][7]	Cancer
LNCaP (Prostate Cancer)	Not specified	< 2 μ M[6][7]	Cancer
DU-145 (Prostate Cancer)	Not specified	< 2 μ M[6][7]	Cancer
A2780 (Ovarian Cancer)	Growth Inhibition	2-3 μ M (72h)[8]	Cancer
SKOV3 (Ovarian Cancer)	Growth Inhibition	2-3 μ M (72h)[8]	Cancer
Purified 20S Proteasome	Chymotrypsin-like Activity	2.5 μ M[9]	Proteasome Inhibition
Peroxiredoxin 1	Peroxidase Activity	0.29 μ M[3]	Enzyme Inhibition
Topoisomerase II	Enzyme Activity	7.41 μ M[3]	Enzyme Inhibition

Table 3: In Vivo Dosage and Administration of Celastrol

Animal Model	Dosage Range	Common Dose	Administration Route	Research Area
Mice	1-4 mg/kg[10]	1 mg/kg[10]	Intraperitoneal (i.p.), Oral (P.O.), Subcutaneous (s.c.)[10]	Memory Impairment[10]
Nude Mice (C4-2B tumors)	3.0 mg/kg (daily) [9]	3.0 mg/kg[9]	Intraperitoneal (i.p.)[9]	Cancer
Nude Mice (A2780 xenografts)	Not specified	Not specified	Not specified	Ovarian Cancer[8]
Diet-Induced Obesity Mice	100 µg/kg/day (8 weeks)	100 µg/kg/day	Intraperitoneal (i.p.)[11]	Metabolic Disease[11]

Key Signaling Pathways

Celastrol is known to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation. One of the most well-documented targets is the NF-κB pathway.



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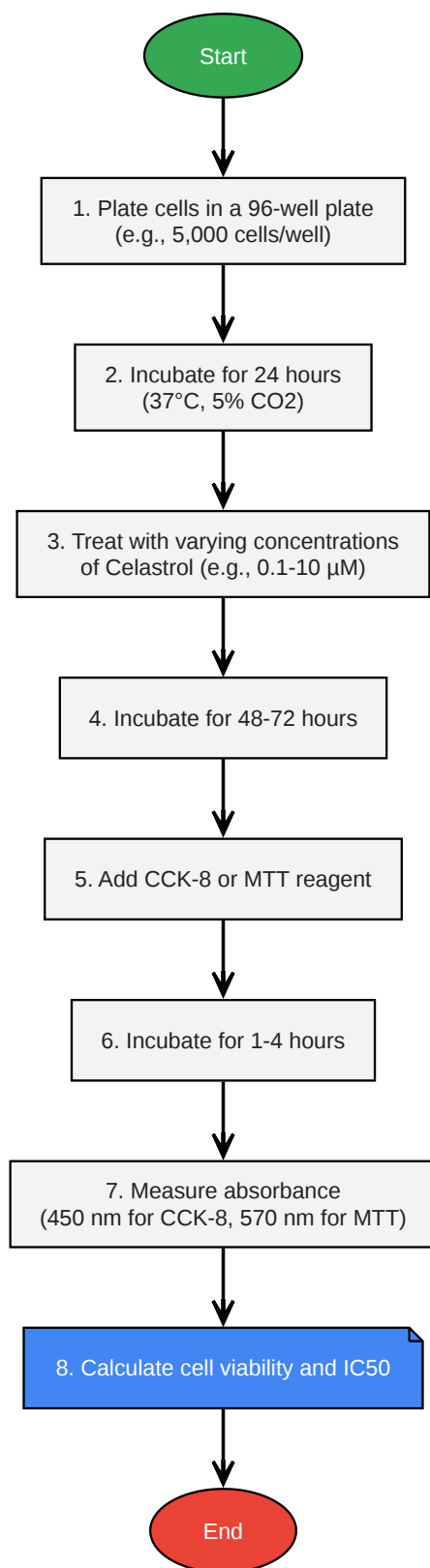
Caption: Celastrol inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for common experiments involving Celastrol.

In Vitro Cell Proliferation Assay (CCK-8/MTT)

This protocol outlines the steps to assess the effect of Celastrol on the proliferation of cancer cells.



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Caption: Workflow for in vitro cell proliferation assay.

Methodology:

- **Cell Seeding:** Seed cells (e.g., A2780, SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of Celastrol in DMSO. Further dilute in culture medium to create working solutions. Ensure the final DMSO concentration in the culture wells is less than 0.1%.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of Celastrol (e.g., a serial dilution from 0.1 μ M to 10 μ M). Include a vehicle control (DMSO only).
- **Incubation:** Incubate the plates for 48 to 72 hours.
- **Viability Assessment (CCK-8):** Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader.
- **Analysis:** Calculate the cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

In Vitro Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying Celastrol-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Methodology:

- **Cell Treatment:** Seed cells in 6-well plates and treat with desired concentrations of Celastrol for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
- Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Celastrol in a mouse xenograft model.[\[8\]](#)[\[12\]](#)

Methodology:

- Animal Model: Use immunodeficient mice (e.g., nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5×10^6 A2780 cells) into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group and a treatment group.
- Treatment Administration: Administer Celastrol to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1-3 mg/kg daily). The control group should receive the vehicle solution.[\[9\]](#)[\[10\]](#)
- Monitoring: Monitor tumor size (using calipers) and body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
- Analysis: Compare the tumor volume and weight between the control and treatment groups to assess the anti-tumor effect of Celastrol.

Important Considerations

- Solubility and Bioavailability: Celastrol has poor water solubility.[10] For in vivo studies, appropriate vehicle formulation is crucial. Nanotechnology-based formulations are being explored to improve bioavailability.[6][7][13]
- Toxicity: While showing promise, Celastrol has a narrow therapeutic window and can exhibit side effects.[10][13] Careful dose-response studies are necessary to determine the optimal therapeutic concentration with minimal toxicity.
- Mechanism of Action: Celastrol has pleiotropic effects, acting on multiple cellular targets.[14] Its anti-inflammatory, antioxidant, and anti-proliferative properties are well-documented.[14]

By following these guidelines and protocols, researchers can effectively utilize high-purity Celastrol to investigate its therapeutic potential in various disease models.

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